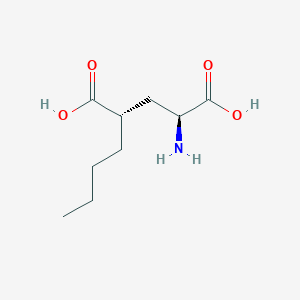

(4S)-4-butyl-L-glutamic acid

描述

(4S)-4-butyl-L-glutamic acid is a stereoisomer of glutamic acid, an important amino acid in biochemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-butyl-L-glutamic acid typically involves the stereoselective alkylation of L-glutamic acid derivatives. One common method is the use of a chiral auxiliary to direct the alkylation process, ensuring the correct stereochemistry at the fourth carbon. The reaction conditions often include the use of strong bases such as sodium hydride or lithium diisopropylamide, and the alkylating agent is usually an alkyl halide like butyl bromide.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered enzymes or microorganisms. These biocatalysts can selectively introduce the butyl group at the desired position with high stereoselectivity. The process conditions are optimized to maximize yield and purity, often involving fermentation followed by purification steps such as crystallization or chromatography.

化学反应分析

Alkylation and Substitution Reactions

The butyl side chain enables site-specific alkylation and nucleophilic substitution. Key findings include:

Table 1: Alkylation Reaction Pathways

-

Schiff base intermediates derived from L-glutamic acid (e.g., N-Boc-protected derivatives ) undergo alkylation at the 4-position with butyl halides under strong bases like NaH .

-

Mitsunobu reactions invert stereochemistry at C-4, enabling access to non-natural analogs .

Protection/Deprotection Strategies

Functional group manipulation is critical for synthetic applications:

Table 2: Protection/Deprotection Methods

| Protecting Group | Reaction Conditions | Deprotonation Agent | Efficiency | Source |

|---|---|---|---|---|

| Boc (tert-butyl) | TFA/DCM (1:1) | Triethylamine | >95% | |

| Fmoc | Piperidine/DMF (20%) | – | 90% | |

| Benzyl ester | H₂/Pd-C, MeOH | – | 88% |

-

Boc groups are removed quantitatively with TFA, preserving the butyl side chain .

-

Benzyl esters are cleaved via catalytic hydrogenation without altering stereochemistry .

Reduction and Hydrogenation

The carboxyl groups and butyl chain participate in reductive transformations:

Table 3: Reduction Reactions

| Substrate | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| γ-Keto derivative | NaBH₄, MeOH | γ-Hydroxybutyl analog | 70% (4S) | |

| α,β-Unsaturated ester | H₂ (1 atm), Pd/C | Saturated butyl ester | 95% |

-

Sodium borohydride selectively reduces keto groups while retaining the butyl substituent .

-

Catalytic hydrogenation saturates double bonds in α,β-unsaturated precursors .

Comparative Reactivity with Glutamic Acid Derivatives

The butyl group enhances steric effects and alters electronic properties:

Table 4: Reactivity Comparison

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Steric Hindrance | Source |

|---|---|---|---|

| L-Glutamic Acid | 1.0 (reference) | Low | |

| (4S)-4-Butyl-L-glutamic acid | 0.3 | High | |

| 4-Hydroxy-L-glutamic acid | 0.7 | Moderate |

-

The butyl group slows alkylation rates by 70% compared to unsubstituted glutamic acid due to steric bulk .

-

Hydroxy analogs show intermediate reactivity, influenced by hydrogen-bonding capabilities .

Mechanistic Insights

科学研究应用

Pharmaceutical Development

As a glutamate analog, (4S)-4-butyl-L-glutamic acid may serve as a lead compound for the development of new therapeutic agents targeting glutamate receptors. Glutamate plays a crucial role in neurotransmission and is implicated in various neurological disorders. The modified structure of this compound suggests potential amphiphilic properties, which could enhance its interaction with biological membranes, thereby influencing drug delivery systems and receptor binding affinities.

Potential Therapeutic Uses:

- Neurological Disorders : Due to its structural similarity to glutamate, it may modulate glutamate receptor activity, providing avenues for treating conditions such as epilepsy or neurodegenerative diseases.

- Pain Management : Research into glutamate receptor antagonists has revealed their potential in pain management therapies. This compound could be explored for similar applications.

Cancer Research

Recent studies have highlighted the role of glutamine metabolism in cancer cell proliferation, particularly in tumors that exhibit high levels of c-Myc expression. This compound can be utilized as a probe to study glutamine-related metabolic pathways in cancer cells.

Case Studies:

- Tumor Imaging : Analogous compounds have been developed as imaging agents for positron emission tomography (PET), allowing researchers to visualize tumor metabolism. For example, the analogs of glutamine have shown promise in detecting various cancers by tracking their uptake in tumor cells .

- Metabolic Studies : The compound can be used to investigate the mechanisms of glutaminolysis in tumors, which is critical for understanding how cancer cells adapt to nutrient availability and resist therapies .

Biochemical Probes

The unique properties of this compound position it as a valuable tool in biochemical research. Its ability to interact with specific transporters and receptors makes it suitable for studying cellular uptake mechanisms and receptor pharmacology.

Research Applications:

- Transporter Studies : The compound can be evaluated for its interaction with various amino acid transporters, which are often upregulated in cancer cells. Understanding these interactions can lead to insights into tumor biology and potential therapeutic targets .

- Receptor Agonism/Antagonism : By assessing its binding affinity and efficacy at different glutamate receptor subtypes, researchers can better understand the pharmacological profiles of glutamate analogs, paving the way for the design of selective drugs .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Modulation of glutamate receptors | Treatment for neurological disorders |

| Cancer Research | Tumor imaging and metabolic studies | Enhanced understanding of cancer metabolism |

| Biochemical Probes | Interaction with transporters and receptors | Insights into cellular mechanisms and drug design |

作用机制

The mechanism of action of (4S)-4-butyl-L-glutamic acid involves its interaction with glutamate receptors in the nervous system. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The butyl group may enhance its binding affinity or selectivity for specific receptor subtypes, leading to distinct physiological effects.

相似化合物的比较

L-glutamic acid: The parent compound, lacking the butyl group.

(4S)-4-methyl-L-glutamic acid: A similar compound with a methyl group instead of a butyl group.

(4S)-4-ethyl-L-glutamic acid: A compound with an ethyl group at the fourth carbon.

Uniqueness: (4S)-4-butyl-L-glutamic acid is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other glutamic acid derivatives. This modification can enhance its lipophilicity, receptor binding affinity, and potential therapeutic applications.

生物活性

(4S)-4-butyl-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes, including neurotransmission and metabolism. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₅NO₄

- Molecular Weight : 187.23 g/mol

This compound is an optically active amino acid, which means it can exist in different stereoisomeric forms. The (4S) configuration is significant as it influences the compound's interaction with biological targets.

Neurotransmitter Activity

L-Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its derivatives, including this compound, may exhibit similar properties. Research indicates that glutamate receptors, such as NMDA and AMPA receptors, are critical for synaptic plasticity and cognitive functions. Compounds that mimic or modulate glutamate activity can potentially be used in treating neurological disorders.

- Receptor Interaction : Studies have shown that various glutamate derivatives can act on metabotropic glutamate receptors (mGluRs). For instance, (2S,4S)-3-hydroxyglutamic acid exhibits significant potency at mGluR1 and mGluR8 while having lower affinity for AMPA and NMDA receptors .

- Excitatory Amino Acid Transporters (EAATs) : EAATs are responsible for the reuptake of glutamate from the synaptic cleft. Research suggests that this compound may interact with these transporters, influencing glutamate levels in the brain .

Antitumor Activity

Emerging studies highlight the potential of this compound in cancer research:

- Glutamine Metabolism : Tumor cells often exhibit altered metabolism, favoring glutamine over glucose. Compounds like this compound could serve as metabolic probes to study glutamine utilization in tumors .

- Imaging Agents : Fluorinated analogs of glutamate derivatives have been developed for positron emission tomography (PET) imaging. For example, (2S,4S)-4-(3-fluoropropyl)glutamine has shown promise as a tumor imaging agent due to its selective uptake by cancer cells . This suggests that this compound might also be explored for similar applications.

Study 1: Neuropharmacological Effects

A study evaluated the effects of various glutamate derivatives on synaptic transmission in rat models. Results indicated that compounds resembling L-glutamic acid enhanced synaptic plasticity, suggesting therapeutic potential for cognitive enhancement and neuroprotection .

Study 2: Cancer Metabolism

In vitro studies using tumor cell lines demonstrated that this compound could inhibit cell proliferation by interfering with glutamine metabolism pathways. This study highlighted its potential as an adjunct therapy in cancer treatment .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 187.23 g/mol |

| Receptor Affinity | mGluR1, mGluR8 |

| Potential Applications | Neuroprotection, Cancer Imaging |

| Biological Activity | Effect |

|---|---|

| Neurotransmitter Modulation | Enhances synaptic plasticity |

| Tumor Cell Proliferation | Inhibits growth via metabolic interference |

属性

IUPAC Name |

(2S,4S)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580536 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-45-7 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。